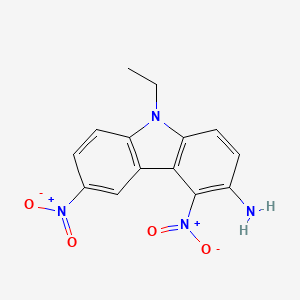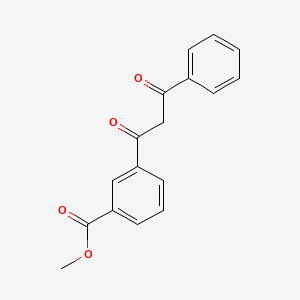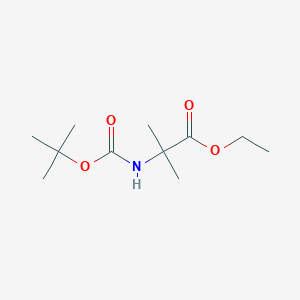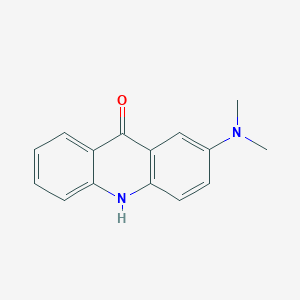
2-(dimethylamino)-10H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-10H-acridin-9-one is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a dimethylamino group attached to the acridine core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-10H-acridin-9-one typically involves the reaction of acridone with dimethylamine under specific conditions. One common method is the condensation reaction where acridone is treated with dimethylamine in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-10H-acridin-9-one primarily involves its interaction with DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include the DNA double helix and various enzymes involved in DNA processing.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 2-(dimethylamino)-10H-acridin-9-one, known for its basic structure and properties.
9-aminoacridine: Another derivative of acridine with an amino group at the 9-position, used in similar applications.
Proflavine: A compound with similar intercalating properties, used as an antiseptic and in biological research.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which enhances its solubility and interaction with biological molecules. This makes it particularly useful in applications requiring strong DNA binding and fluorescence properties.
Propiedades
Número CAS |
27143-65-3 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(dimethylamino)-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-17(2)10-7-8-14-12(9-10)15(18)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3,(H,16,18) |
Clave InChI |
BOKIPICGONCOGY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


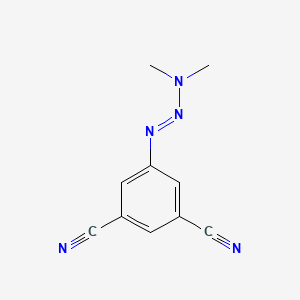
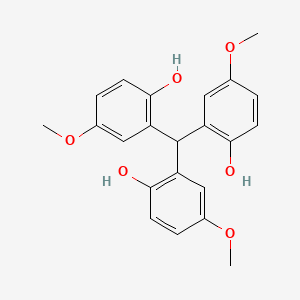
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
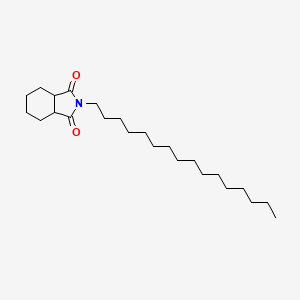

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
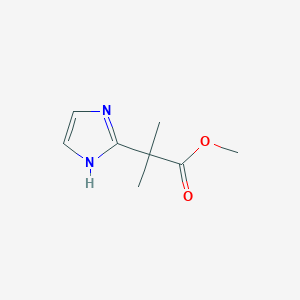
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
